molecular formula C6H7NOS B6154549 2-methoxypyridine-3-thiol CAS No. 2229360-57-8

2-methoxypyridine-3-thiol

Cat. No.: B6154549
CAS No.: 2229360-57-8
M. Wt: 141.2
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Description

Historical Trajectory and Evolution of Research on 2-methoxypyridine-3-thiol

The exploration of pyridine (B92270) thiols, in general, has a history spanning several decades. Early methods for the synthesis of pyridine-3-thiols involved the reduction of the corresponding sulfonyl chlorides. nuph.edu.ua Over time, more refined reduction techniques were developed to accommodate a wider range of functional groups. nuph.edu.ua Another established route involved the Newman–Kwart rearrangement of pyridin-3-ol derivatives. nuph.edu.ua

More recently, the advent of modern cross-coupling methodologies has provided more efficient and versatile pathways to substituted pyridine-3-thiols. A significant development in the synthesis of 2-methoxypyridine-3-thiol specifically is a two-step procedure starting from 3-iodopyridine (B74083) derivatives. This method utilizes a copper-catalyzed coupling with thiobenzoic acid, followed by hydrolysis to yield the desired thiol. nuph.edu.ua This approach has proven effective for producing a variety of substituted pyridine-3-thiols, including 2-methoxypyridine-3-thiol, in high yields and purity, making it more accessible for further research. nuph.edu.uaresearchgate.net

Interdisciplinary Significance of 2-methoxypyridine-3-thiol Chemistry

The significance of 2-methoxypyridine-3-thiol and related compounds spans multiple scientific disciplines, primarily due to the versatile reactivity of the pyridine scaffold and its functional substituents.

Medicinal Chemistry: Pyridine derivatives are ubiquitous in pharmaceuticals. nuph.edu.uaresearchgate.net The pyridine ring is a key component in essential biological molecules like nicotinic acid (Vitamin B3). nuph.edu.ua Pyridinethiols, in particular, are recognized as important fragments in the design of biologically active compounds. nuph.edu.ua For instance, pyridine-4-thione derivatives have been investigated as potent inhibitors for cancer-related enzymes, and other pyridine-3-thione containing compounds have shown antimicrobial activity. nuph.edu.ua While specific therapeutic applications of 2-methoxypyridine-3-thiol are still under investigation, its structural motifs are present in molecules designed as gamma-secretase modulators for potential Alzheimer's disease treatment. smolecule.comnih.gov

Coordination Chemistry: The nitrogen atom of the pyridine ring and the sulfur atom of the thiol group make 2-methoxypyridine-3-thiol a potential ligand for the formation of metal complexes. nuph.edu.uaresearchgate.net Pyridine-2-thiol, a related isomer, is a well-known ligand for stabilizing metal complexes. nuph.edu.ua The coordination chemistry of such ligands is of interest for catalysis and the development of new materials with specific electronic or magnetic properties. researchgate.net

Materials Science: Pyridine-containing compounds are utilized in the development of functional materials, including liquid crystals and luminescent materials. researchgate.net Research on 2-methoxypyridine (B126380) derivatives has shown their potential as blue-emissive materials for optoelectronic device applications. researchgate.net Furthermore, thiols are key functional groups in the synthesis of polymers like poly(thiourethane)s, which are explored for applications such as self-healing materials. mdpi.commdpi.com The presence of the thiol group in 2-methoxypyridine-3-thiol suggests its potential as a monomer or modifying agent in polymer chemistry.

Fundamental Structural Features and Inherent Reactivity Propensities of 2-methoxypyridine-3-thiol

The chemical behavior of 2-methoxypyridine-3-thiol is dictated by the interplay of its pyridine core and its methoxy (B1213986) and thiol substituents.

Structural Features: The compound consists of a six-membered aromatic pyridine ring. The key structural aspect of many hydroxypyridines and thiopyridines is the potential for tautomerism. Similar to how 2-hydroxypyridine (B17775) exists in equilibrium with its 2-pyridone tautomer, 2-mercaptopyridines can exist in equilibrium with their corresponding thione forms. wikipedia.org For 2-methoxypyridine-3-thiol, this would involve tautomerization to a pyridin-2(1H)-one derivative, although the thiol form is explicitly named. The relative stability of these tautomers can be influenced by the solvent and substitution pattern. wikipedia.org

Inherent Reactivity Propensities: The reactivity of 2-methoxypyridine-3-thiol is multifaceted:

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This generally makes it less reactive towards electrophilic aromatic substitution than benzene, with substitution favoring the 3- and 5-positions. acs.org Conversely, it is more susceptible to nucleophilic attack, particularly at the 2- and 4-positions. The methoxy group at the 2-position is an electron-donating group which can influence the regioselectivity of reactions on the ring. The nitrogen atom itself is basic and can be protonated or alkylated. nih.gov

Thiol Group: The thiol (-SH) group is a versatile functional group. It is acidic and can be deprotonated to form a thiolate, which is a potent nucleophile. smolecule.com Thiolates can participate in various reactions, including alkylation to form thioethers and addition to electrophilic double bonds. The thiol group can also be oxidized to form disulfides or further to sulfonic acids. smolecule.com In the context of its synthesis, the thiol is formed by the hydrolysis of a thioester precursor. nuph.edu.uaresearchgate.net

The combination of these features makes 2-methoxypyridine-3-thiol a valuable intermediate for the synthesis of more complex molecules, allowing for modifications at the nitrogen, the sulfur, or the pyridine ring itself.

Data Tables

Below are data tables summarizing key information about 2-methoxypyridine-3-thiol.

Table 1: Physicochemical Properties of 2-methoxypyridine-3-thiol This table outlines the basic chemical and physical properties of the compound.

PropertyValueSource
Molecular Formula C₆H₇NOS uni.lu
Molecular Weight 141.19 g/mol bldpharm.com
Monoisotopic Mass 141.02484 Da uni.lu
Physical State Yellow liquid nuph.edu.uaresearchgate.net
Predicted XlogP 1.3 uni.lu

Interactive Data Table 1: Physicochemical Properties Click on the headers to sort the data.

Table 2: Spectroscopic Data for 2-methoxypyridine-3-thiol This table provides key spectroscopic characterization data.

Spectroscopy TypeDataSource
¹H NMR (500 MHz, CDCl₃), δ, ppm 3.76 (1H, s, SH), 4.01 (3H, s, OCH₃) nuph.edu.uaresearchgate.net
High-Resolution Mass Spectrometry (HRMS) m/z [M+H]⁺: calcd for C₆H₈NOS⁺ 142.0321, found 142.0321 nuph.edu.uaresearchgate.net

Interactive Data Table 2: Spectroscopic Data Use the search bar to filter the data.

Table of Compounds

Properties

CAS No.

2229360-57-8

Molecular Formula

C6H7NOS

Molecular Weight

141.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 2 Methoxypyridine 3 Thiol and Its Functionalized Derivatives

Classical Synthetic Routes to 2-methoxypyridine-3-thiol

Classical synthetic strategies for 2-methoxypyridine-3-thiol often involve multi-step sequences starting from readily available pyridine (B92270) precursors. These routes rely on fundamental organic reactions to introduce the desired functional groups in a controlled manner.

Multi-step Syntheses from Readily Available Pyridine Precursors

A common approach to synthesizing substituted pyridines involves the functionalization of a pre-existing pyridine ring. A plausible multi-step synthesis of 2-methoxypyridine-3-thiol can be envisioned starting from 2-chloropyridine.

A key intermediate in the synthesis of 3-substituted pyridines is 2-chloro-3-nitropyridine. This can be prepared by the nitration of 2-hydroxypyridine (B17775) to yield 3-nitro-2-hydroxypyridine, followed by chlorination using an agent like thionyl chloride. guidechem.com The nitro group can then be reduced to an amino group, for example, using a reducing agent like stannous chloride, to yield 2-chloro-3-aminopyridine. google.com

From 2-chloro-3-aminopyridine, two main pathways can be considered to introduce the methoxy (B1213986) and thiol groups:

Pathway A: Methoxylation followed by Thiolation. The chloro group at the 2-position can be substituted with a methoxy group via nucleophilic aromatic substitution using sodium methoxide (B1231860). This would yield 2-methoxy-3-aminopyridine. The amino group can then be converted to a thiol group.

Pathway B: Thiolation followed by Methoxylation. The amino group in 2-chloro-3-aminopyridine can first be converted to a thiol group. Subsequently, the chloro group can be replaced by a methoxy group.

The choice between these pathways would depend on the compatibility of the functional groups with the reaction conditions in the subsequent steps.

Another potential starting material is 2,6-dichloropyridine, which can be nitrated to form 2,6-dichloro-3-nitropyridine. google.com Selective ammonolysis can then yield 2-amino-6-chloro-3-nitropyridine (B151482). google.com Methoxylation of this intermediate with sodium methoxide can provide 2-amino-6-methoxy-3-nitropyridine (B1334430). chemicalbook.com Subsequent reduction of the nitro group and conversion of the resulting amino group to a thiol would lead to a derivative of the target compound.

Targeted Strategies for Thiol Group Installation on Pyridine Nuclei

Several classical methods are available for the introduction of a thiol group onto a pyridine ring.

One of the most established methods is the Sandmeyer-like reaction , which involves the diazotization of an aminopyridine followed by reaction with a sulfur-containing nucleophile. For instance, 3-aminopyridine (B143674) can be diazotized using nitrous acid to form a diazonium salt. rsc.org This intermediate can then be treated with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield the corresponding thiol. This approach offers a regioselective way to introduce the thiol group at a specific position.

Another approach involves the reduction of a pyridine sulfonic acid or its derivative. For example, 3-mercaptopyridine can be prepared by the reduction of pyridine-3-sulfochloride hydrochloride with stannous chloride in concentrated hydrochloric acid. chemicalbook.com The reaction product initially crystallizes as a tin tetrachloride double salt, which is then treated with an aqueous sodium sulfide (B99878) solution to release the free thiol.

Direct thiolation through nucleophilic aromatic substitution on a halopyridine is also a viable strategy, particularly if the pyridine ring is activated by electron-withdrawing groups. However, for an unactivated position like the 3-position, this reaction can be challenging and may require harsh conditions.

Methodological Considerations for Methoxylation of Pyridine Scaffolds

The introduction of a methoxy group onto a pyridine ring is typically achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, most commonly a halide.

The reaction of a chloropyridine with sodium methoxide in a suitable solvent like methanol (B129727) is a widely used method. For instance, 2-amino-6-chloro-3-nitropyridine can be methoxylated to 2-amino-6-methoxy-3-nitropyridine using sodium methoxide in methanol at room temperature. chemicalbook.com The efficiency of this reaction is influenced by the position of the leaving group and the presence of activating or deactivating groups on the pyridine ring. Electron-withdrawing groups ortho or para to the leaving group generally facilitate the SNAr reaction.

In some cases, the synthesis of methoxypyridine derivatives can be achieved from hydroxylated precursors. For example, 2,3-dihydroxypyridine (B124209) can be methylated using dimethyl sulfate (B86663) in the presence of a base like sodium hydroxide (B78521) to yield 3-methoxy-2-pyridone. rsc.org

Modern and Sustainable Synthetic Approaches for 2-methoxypyridine-3-thiol

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. These approaches aim to reduce waste, minimize energy consumption, and utilize catalytic systems to achieve high atom economy.

Application of Green Chemistry Principles in 2-methoxypyridine-3-thiol Synthesis

Green chemistry principles can be applied to the synthesis of 2-methoxypyridine-3-thiol by employing environmentally benign reaction conditions and reagents.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. It often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. For example, a one-pot, four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate (B1210297) under microwave irradiation in ethanol (B145695) has been used to synthesize novel pyridine derivatives in excellent yields (82-94%) within a short reaction time (2-7 minutes). guidechem.comrsc.orggoogle.com This approach could potentially be adapted to construct a suitably functionalized pyridine core that can be further elaborated to 2-methoxypyridine-3-thiol.

One-pot multi-component reactions (MCRs) are another cornerstone of green synthesis as they allow the formation of complex molecules from simple starting materials in a single step, thereby reducing the number of purification steps and minimizing waste. The aforementioned microwave-assisted synthesis is an example of an MCR.

The use of greener solvents, such as water or ethanol, and the development of solvent-free reaction conditions are also key aspects of green chemistry that can be applied to the synthesis of pyridine derivatives.

Catalytic Methodologies for C-S and C-O Bond Formation in 2-methoxypyridine-3-thiol

Catalytic cross-coupling reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds. These methods offer efficient and selective ways to form carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds, which are crucial for the synthesis of 2-methoxypyridine-3-thiol from a di-functionalized pyridine precursor, such as a dihalopyridine.

Catalytic C-O Bond Formation:

Palladium, copper, and nickel-based catalytic systems are widely used for the formation of C-O bonds.

Palladium-catalyzed methoxylation: While less common than C-N and C-C couplings, palladium catalysts can be used for the methoxylation of aryl halides. These reactions often require specific ligands to achieve high efficiency.

Copper-catalyzed methoxylation: Copper-catalyzed Ullmann-type reactions are a classical method for C-O bond formation. Modern advancements have led to the development of more efficient and milder copper-catalyzed systems, often employing ligands such as 2,2'-bipyridine. bohrium.com These systems can effectively catalyze the methoxylation of (hetero)aryl halides with sodium methoxide. bohrium.comresearchgate.netresearchgate.net

Nickel-catalyzed methoxylation: Nickel catalysis has emerged as a cost-effective alternative to palladium. Nickel complexes, often in combination with specific ligands, can catalyze the cross-coupling of (hetero)aryl halides with alcohols. acs.org A recent approach utilizes a silane (B1218182) reductant to enable the thermal nickel-catalyzed C-O cross-coupling. acs.org

Catalytic Systems for C-O Bond Formation on (Hetero)aryl Halides
Catalyst SystemTypical Reaction ConditionsAdvantagesReference
CuCl₂/2,2'-bipyridineSodium methoxide, air-tolerantInexpensive, simple, air-tolerant bohrium.comresearchgate.netresearchgate.net
NiBr₂/bipyridine/PhSiH₃Thermal conditionsCost-effective, broad substrate scope acs.org
PhPAd-DalPhos/Ni(COD)₂Thermal conditions, for chloropyridinesEffective for challenging chloropyridine electrophiles acs.org

Catalytic C-S Bond Formation:

Similar to C-O bond formation, palladium, copper, and nickel catalysts are instrumental in forming C-S bonds.

Palladium-catalyzed thiolation: Palladium complexes are highly effective for the cross-coupling of aryl halides with thiols or their corresponding thiolates. A variety of phosphine (B1218219) ligands can be used to tune the reactivity of the catalyst. Palladium-catalyzed direct thiolation of aryl C-H bonds with disulfides has also been developed. nih.gov

Copper-catalyzed thiolation: Copper-catalyzed C-S cross-coupling is a well-established and cost-effective method. Ligand-free copper(I)-catalyzed systems have been shown to be effective for the coupling of thiophenols with aryl iodides in polar protic solvents. rsc.org Photoinduced copper-catalyzed methods allow for the coupling of thiols with aryl halides at very mild conditions (0 °C). organic-chemistry.org

Nickel-catalyzed thiolation: Nickel catalysts provide a cheaper alternative for C-S bond formation. Nickel(II) complexes have been used as catalysts in the C-S cross-coupling of 2-bromoacetophenone (B140003) and 2-mercaptobenzothiazole. rsc.org

Catalytic Systems for C-S Bond Formation on (Hetero)aryl Halides
Catalyst SystemTypical Reaction ConditionsAdvantagesReference
Palladium/Copper Co-catalysisDirect thiolation with disulfidesDirect C-H functionalization nih.gov
Cu(I) catalyst (ligand-free)Polar protic solventsCost-effective, simple rsc.org
CuI (photoinduced)0 °C, ligand-freeVery mild conditions organic-chemistry.org
Nickel(II) complexesMechanochemistry (grinding)Solvent-free, eco-friendly rsc.org

By employing these modern catalytic methods, a dihalopyridine, such as 2-chloro-3-bromopyridine, could be selectively functionalized in a stepwise manner to introduce the methoxy and thiol groups, offering a more efficient and potentially more sustainable route to 2-methoxypyridine-3-thiol compared to classical multi-step syntheses.

Flow Chemistry and Continuous Synthesis Protocols for 2-methoxypyridine-3-thiol

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. While a specific continuous flow synthesis for 2-methoxypyridine-3-thiol has not been extensively documented, a plausible and efficient flow process can be designed based on established methodologies for the synthesis of related pyridine derivatives.

A potential multi-step flow synthesis could be adapted from a batch process that begins with a pre-functionalized pyridine. A conceptual flow setup would involve the sequential introduction of reagents into a series of interconnected reactors, with in-line purification and analysis where feasible.

Proposed Flow Synthesis Route:

A viable synthetic route amenable to flow chemistry involves the following key transformations:

Methoxylation: A nucleophilic aromatic substitution (SNAr) reaction on a suitable precursor, such as 2-chloro-3-nitropyridine, with sodium methoxide.

Reduction: The reduction of the nitro group to an amine.

Diazotization and Thiolation (Sandmeyer-type reaction): Conversion of the amino group to a diazonium salt, followed by reaction with a sulfur source to introduce the thiol group.

The implementation of this synthesis in a continuous flow system would involve pumping a solution of the starting material and reagents through heated or cooled microreactors or packed-bed reactors. The small reactor volumes and high surface-area-to-volume ratios in flow chemistry setups allow for precise temperature control, which is crucial for managing the exothermic nature of many of these reactions and for handling potentially unstable intermediates like diazonium salts. The integration of in-line purification modules, such as liquid-liquid extractors or scavenger resins, can streamline the process and deliver a cleaner product stream.

StepReaction TypePotential Flow ReactorKey Parameters
1Nucleophilic Aromatic SubstitutionHeated MicroreactorTemperature, Residence Time, Reagent Concentration
2Nitro Group ReductionPacked-Bed Reactor (e.g., with a solid-supported catalyst)Hydrogen Pressure, Temperature, Flow Rate
3Diazotization/ThiolationCooled Microreactor followed by a second reactor with a sulfur reagentTemperature, Residence Time, Stoichiometry of reagents

Regioselective and Chemoselective Synthesis of 2-methoxypyridine-3-thiol Derivatives

The regioselective synthesis of 2-methoxypyridine-3-thiol derivatives is paramount to ensure the desired substitution pattern. The choice of starting material and the sequence of reactions are critical in achieving this selectivity.

One of the most reliable strategies involves starting with a pyridine ring that already possesses substituents that direct the incoming groups to the desired positions. For instance, the synthesis can commence with 2-chloro-3-nitropyridine. The chlorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution, and the nitro group at the 3-position serves as a precursor to the thiol group.

Synthetic Strategy from 2-Chloro-3-nitropyridine:

A well-established route for analogous compounds, such as 2,3-diamino-6-methoxypyridine, can be adapted. google.com The process would proceed as follows:

Methoxylation of 2-chloro-3-nitropyridine: The reaction with sodium methoxide in a polar solvent like methanol selectively displaces the chlorine atom to yield 2-methoxy-3-nitropyridine (B1295690). The electron-withdrawing nitro group facilitates this substitution at the adjacent carbon.

Reduction of 2-methoxy-3-nitropyridine: The nitro group is then reduced to an amino group to form 2-methoxy-3-aminopyridine. This can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid combinations.

Conversion of the Amino Group to a Thiol: The resulting 2-methoxy-3-aminopyridine can be converted to the target thiol via a Sandmeyer-type reaction. This involves diazotization of the amino group with a nitrite (B80452) source in an acidic medium, followed by treatment with a sulfur nucleophile, such as potassium ethyl xanthate, which upon hydrolysis yields the thiol.

An alternative regioselective approach involves the direct functionalization of 2-methoxypyridine (B126380). This can be achieved through directed ortho-metalation. The methoxy group can direct the deprotonation of the pyridine ring at the 3-position by a strong base like n-butyllithium. The resulting lithiated intermediate can then be quenched with an electrophilic sulfur source, such as elemental sulfur or a disulfide, to introduce the thiol group.

Starting MaterialKey TransformationReagentsRegioselectivity Control
2-Chloro-3-nitropyridineNucleophilic Aromatic SubstitutionSodium MethoxideInherent reactivity of the substituted pyridine ring
2-Chloro-3-nitropyridineNitro Group ReductionH2, Pd/C or SnCl2, HClChemoselective reduction of the nitro group
2-Methoxy-3-aminopyridineSandmeyer-type ReactionNaNO2, H+; then a sulfur nucleophilePosition of the amino group dictates the thiol position
2-MethoxypyridineDirected ortho-Metalationn-BuLi, then S8 or R-SS-RThe methoxy group directs lithiation to the C-3 position

Purification and Isolation Techniques for 2-methoxypyridine-3-thiol and its Intermediates

The purification and isolation of 2-methoxypyridine-3-thiol and its synthetic intermediates are crucial for obtaining a product of high purity. Standard laboratory techniques are employed, with special considerations for the properties of the functional groups present.

For the intermediates, such as 2-methoxy-3-nitropyridine and 2-methoxy-3-aminopyridine, purification can typically be achieved by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. The choice of eluent for chromatography will depend on the polarity of the compound.

The final product, 2-methoxypyridine-3-thiol, requires careful handling during purification due to the susceptibility of the thiol group to oxidation, which can lead to the formation of the corresponding disulfide as an impurity. To minimize this, purification steps should be carried out under an inert atmosphere (e.g., nitrogen or argon) and with degassed solvents.

Common Purification Techniques:

Extraction: After the reaction work-up, the product can be extracted into an organic solvent. Washing with aqueous solutions can remove inorganic salts and other water-soluble impurities.

Distillation: If the compound is a liquid and thermally stable, vacuum distillation can be an effective method for purification.

Crystallization: For solid compounds, recrystallization from an appropriate solvent system can yield highly pure crystalline material.

Column Chromatography: This is a versatile technique for separating the desired product from byproducts and unreacted starting materials. For thiols, it is sometimes recommended to use silica gel that has been treated to be less acidic to prevent degradation.

The purity of the final compound and its intermediates is typically assessed using a combination of analytical techniques, including:

Thin-Layer Chromatography (TLC): For monitoring the progress of the reaction and assessing the purity of fractions from column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the structure of the compound.

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Elemental Analysis: To determine the elemental composition of the compound.

Compound TypePurification MethodKey ConsiderationsAnalytical Techniques
Nitro- and Amino-pyridine IntermediatesRecrystallization, Column ChromatographyPolarity of the compound for solvent selectionTLC, NMR, MS, IR
Pyridine ThiolsExtraction, Distillation (if applicable), Column ChromatographyUse of inert atmosphere and degassed solvents to prevent oxidation to disulfideTLC, NMR, MS, IR, Elemental Analysis

Reactivity Profiles and In Depth Mechanistic Investigations of 2 Methoxypyridine 3 Thiol

Reactions Governed by the Thiol Group in 2-methoxypyridine-3-thiol

The thiol (-SH) group is the most reactive functional group in 2-methoxypyridine-3-thiol, dominating its chemical behavior. Its reactivity stems from the nucleophilicity of the thiolate anion (S⁻) and the ability of the sulfur atom to exist in various oxidation states.

Formation of Thioethers and Disulfide Linkages from 2-methoxypyridine-3-thiol

The thiol functionality of 2-methoxypyridine-3-thiol serves as a versatile handle for the synthesis of more complex molecules through the formation of thioethers and disulfide bonds.

Thioether Formation: Thioethers, or sulfides, are compounds with a C-S-C linkage. The synthesis of thioethers from 2-methoxypyridine-3-thiol can be achieved through several established methods for thiol chemistry. A primary method is the nucleophilic substitution reaction where the thiol is first deprotonated by a base to form the more nucleophilic thiolate anion. This thiolate then displaces a leaving group from an alkyl or aryl halide in a reaction analogous to the Williamson ether synthesis.

Another effective method is the acid-catalyzed dehydrative thioetherification, which couples the thiol directly with an alcohol, releasing water as the only byproduct. This approach aligns with green chemistry principles by avoiding the production of salt waste.

Interactive Data Table: Common Methods for Thioether Synthesis

Reaction Type Reagents Catalyst Key Features
Nucleophilic Substitution Alkyl Halide (R-X) Base (e.g., NaH, K₂CO₃) Forms a thiolate intermediate; classic and versatile method.
Dehydrative Coupling Alcohol (R-OH) Acid (e.g., HOTf, Nafion) Metal-free; produces water as a byproduct.
Michael Addition α,β-Unsaturated Carbonyl Base Forms a C-S bond at the β-carbon of the carbonyl compound.

Disulfide Linkage Formation: The thiol group of 2-methoxypyridine-3-thiol is readily oxidized to form a symmetrical disulfide, 2,2'-disulfanediylbis(3-methoxypyridine). This oxidative coupling is a common reaction for thiols and can be achieved using a variety of mild oxidizing agents. The reaction is often reversible, with the disulfide bond being cleavable back to the thiol under reducing conditions. This redox activity is a key feature of thiol chemistry. Common oxidants include oxygen from the air (often catalyzed by base or metal ions), hydrogen peroxide, and iodine.

The formation of unsymmetrical disulfides, where 2-methoxypyridine-3-thiol is linked to a different thiol, can also be achieved through thiol-disulfide exchange reactions or by using specific reagents like 1-chlorobenzotriazole to first activate the thiol.

Thiol-Ene Reactions and Applications in Click Chemistry with 2-methoxypyridine-3-thiol

The thiol-ene reaction is a powerful and efficient transformation that falls under the umbrella of "click chemistry," characterized by high yields, stereoselectivity, and simple reaction conditions. wikipedia.orgtaylorandfrancis.com This reaction involves the addition of a thiol across a double bond (an "ene") to form a thioether. wikipedia.org 2-methoxypyridine-3-thiol, possessing the requisite thiol group, is a suitable substrate for this class of reactions, enabling its covalent attachment to a wide array of alkene-containing molecules.

The thiol-ene reaction can proceed through two primary mechanisms:

Radical Addition: This is the most common pathway, typically initiated by light (photopolymerization), heat, or a radical initiator. A thiyl radical (RS•) is generated, which then adds to the alkene in an anti-Markovnikov fashion to produce a carbon-centered radical. wikipedia.orgalfa-chemistry.com This radical then abstracts a hydrogen from another thiol molecule, propagating the chain and forming the thioether product. illinois.edu This mechanism is highly efficient and tolerant of many functional groups. wikipedia.org

Michael Addition: In the presence of a base or nucleophilic catalyst, the thiol can be deprotonated to its thiolate form. taylorandfrancis.com This thiolate then acts as a nucleophile, attacking an electron-deficient alkene (such as an α,β-unsaturated carbonyl compound) in a conjugate addition reaction. taylorandfrancis.comalfa-chemistry.com

The versatility and robustness of the thiol-ene reaction make it a valuable tool for applications in materials science, bioconjugation, and polymer synthesis. semanticscholar.orgnih.gov By reacting 2-methoxypyridine-3-thiol with polymers or surfaces functionalized with alkene groups, its specific chemical properties can be imparted to the bulk material.

Oxidation and Reduction Chemistry of the Thiol Moiety in 2-methoxypyridine-3-thiol

The sulfur atom in the thiol group of 2-methoxypyridine-3-thiol can exist in a range of oxidation states, leading to a rich redox chemistry.

Oxidation: As discussed previously, the mildest form of oxidation is the conversion of the thiol to its corresponding disulfide. This process is a two-electron oxidation of two thiol molecules.

2 R-SH ⇌ R-S-S-R + 2 H⁺ + 2 e⁻

Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states, such as sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H). These transformations typically require potent oxidants like potassium permanganate (KMnO₄) or excess hydrogen peroxide. The formation of these more highly oxidized species is generally irreversible.

Reduction: The primary reduction reaction involving this moiety is the cleavage of the disulfide bond in 2,2'-disulfanediylbis(3-methoxypyridine) back to two molecules of 2-methoxypyridine-3-thiol. This transformation is crucial in biological systems and synthetic chemistry for controlling disulfide linkages. Common laboratory reducing agents for this purpose include thiols like dithiothreitol (DTT) or phosphines such as tris(2-carboxyethyl)phosphine (TCEP).

Interactive Data Table: Redox Chemistry of the Thiol Group

Transformation Reagent(s) Product Functional Group Notes
Thiol Oxidation Air, I₂, H₂O₂ Disulfide (-S-S-) Mild, reversible oxidation.
Thiol Oxidation KMnO₄, excess H₂O₂ Sulfonic Acid (-SO₃H) Strong, irreversible oxidation.
Disulfide Reduction DTT, TCEP Thiol (-SH) Cleavage of the S-S bond.

Reactivity of the Pyridine (B92270) Ring in 2-methoxypyridine-3-thiol

The pyridine ring is an electron-deficient aromatic system, which influences its reactivity. The presence of the methoxy (B1213986) and thiol substituents significantly modifies this inherent reactivity.

Electrophilic Aromatic Substitution Patterns on the Pyridine Nucleus

Pyridine itself is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. However, the ring is activated by the presence of electron-donating groups. In 2-methoxypyridine-3-thiol, both the 2-methoxy (-OCH₃) and 3-thiol (-SH) groups are electron-donating through resonance and are thus activating, ortho-, para-directing substituents.

The 2-methoxy group strongly activates the C3 and C5 positions (ortho and para, respectively). Since C3 is already substituted, its primary directing influence is towards C5. Studies on 2-methoxypyridine (B126380) show that electrophilic substitution can be directed to the 3- or 4-position. brainly.com

The 3-thiol group activates the C2, C4, and C6 positions (ortho and para).

Considering the combined influence of these two groups, the most activated positions on the ring for electrophilic attack are C4 and C6. The C4 position is para to the thiol group and meta to the methoxy group, while the C6 position is ortho to the thiol group and meta to the methoxy group. The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, but substitution is strongly favored at these positions over the C5 position, which is meta to both activating groups.

Nucleophilic Aromatic Substitution Reactions Involving 2-methoxypyridine-3-thiol

Nucleophilic aromatic substitution (SNAᵣ) on the pyridine ring is generally favored at the C2 and C4 positions, as the electronegative nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. stackexchange.comechemi.comquimicaorganica.org

In the case of 2-methoxypyridine-3-thiol, the methoxy group at the C2 position can potentially act as a leaving group. While methoxide (B1231860) is not a superb leaving group, SNAᵣ reactions on methoxypyridines have been demonstrated, particularly with strong nucleophiles like amines under specific conditions. ntu.edu.sg The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the C2 carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide group restores the aromaticity of the ring. The presence of the thiol group at C3 may electronically influence the rate of this substitution, but the primary factor remains the inherent susceptibility of the C2 position to nucleophilic attack.

Alternatively, under very strong basic conditions (e.g., with lithium amides), reactions can proceed through a pyridyne intermediate, as has been observed for related 3-methoxypyridine derivatives. clockss.org

Metal-Catalyzed Cross-Coupling Reactions Utilizing 2-methoxypyridine-3-thiol Derivatives

Derivatives of 2-methoxypyridine-3-thiol are valuable substrates in metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The pyridine scaffold, in particular, has been extensively decorated using these methods. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Stille cross-coupling, are prominent examples. researchgate.net

In the context of 2-methoxypyridine-3-thiol, the thiol group (-SH) is typically protected or converted into a more suitable functional group for coupling, such as a thioether, to prevent catalyst poisoning by the sulfur atom. The modified derivative can then be coupled with various partners. For instance, if the pyridine ring is halogenated, it can serve as the electrophilic partner in reactions with organoboron (Suzuki), organotin (Stille), or organozinc reagents. researchgate.netacs.org

The utility of these reactions is broad, allowing for the synthesis of complex arylpyridine structures. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. For example, cyclopalladated ferrocenylimine has been shown to be a highly effective catalyst for the Stille cross-coupling of 3-alkylstannylpyridines with aryl halides, tolerating a range of functional groups. researchgate.net Similarly, the Suzuki-Miyaura coupling of potassium 2-pyridyl trifluoroborate with aryl halides proceeds efficiently with a Pd(OAc)2/SPhos catalyst system. researchgate.net

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions on Pyridine Scaffolds
Reaction TypeCatalyst SystemCoupling PartnersKey FeaturesReference
Suzuki-MiyauraPd(OAc)2 / SPhosPotassium 2-pyridyl trifluoroborate + Aryl halidesGenerates 2-arylpyridines in moderate to good yields. researchgate.net
Stille CouplingCyclopalladated ferrocenylimine3-Alkylstannylpyridines + Aryl halidesTolerates various functional groups (amino, hydroxyl, keto). researchgate.net
Sonogashira[PdCl(C3H5)]2 / LigandHeteroaryl halides + AlkynesHigh substrate-to-catalyst ratios can be achieved. researchgate.net
Cross-Electrophile CouplingPalladium(0) catalystArylthianthrenium salts + (Hetero)aryl halidesEnables coupling of two different electrophiles. nih.gov

Transformations and Roles of the Methoxy Group in 2-methoxypyridine-3-thiol

The methoxy group at the C2 position of the pyridine ring is not merely a passive substituent; it actively influences the molecule's reactivity and provides a handle for further chemical transformations.

Strategies and Mechanisms for Demethylation of 2-methoxypyridine-3-thiol

The removal of the methyl group from the methoxy ether is a key transformation, converting the 2-methoxypyridine moiety into a 2-pyridone. This can be achieved through several methods.

One effective strategy is the use of specialized nucleophilic reagents. A chemoselective demethylation method for methoxypyridine derivatives has been developed using L-selectride in THF at reflux temperature, affording the corresponding hydroxypyridine in good yield. researchgate.net This method demonstrates high selectivity, as it can cleave the methyl group from a methoxypyridine in the presence of other methoxy groups, such as on a methoxybenzimidazole moiety. researchgate.net

Another common reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr3), which is effective even at low temperatures. wikipedia.org The mechanism involves the formation of a Lewis acid-base adduct between the ether's oxygen and the boron atom. Subsequent nucleophilic attack by a bromide ion on the methyl group cleaves the carbon-oxygen bond, yielding methyl bromide and an aryloxydibromoborane, which is then hydrolyzed to the final hydroxyl product. wikipedia.org

In biological systems, demethylation is often an oxidative process catalyzed by enzymes like cytochrome P450 or α-ketoglutarate-dependent hydroxylases. wikipedia.orgmdpi.com These enzymes hydroxylate the methyl group, which then decomposes to formaldehyde (B43269) and the demethylated product. wikipedia.org

Role of the Methoxy Group in Directing Group Chemistry

The methoxy group significantly modulates the electronic properties of the pyridine ring, thereby influencing its reactivity in various reactions, including as a directing group. The oxygen atom's lone pairs can participate in resonance, donating electron density to the ring, which is a classic feature of activating groups in electrophilic aromatic substitution (EAS). However, due to its electronegativity, the oxygen also exerts a strong electron-withdrawing inductive effect.

In 2-methoxypyridines, the inductive effect is dominant, leading to a decrease in the basicity of the pyridine nitrogen. nih.gov The pKa of the 2-methoxypyridinium ion is 3.06, significantly lower than the 5.23 for the unsubstituted pyridinium (B92312) ion. nih.gov This reduced basicity can be advantageous, as it prevents the pyridine nitrogen from interfering with certain reactions, leading to higher yields. nih.gov For example, Robinson annulation reactions with pyridine derivatives proceed in much higher yields when a 2-methoxy group is present, as it mitigates the basicity of the nitrogen that would otherwise curtail the reaction. nih.gov

Elucidation of Mechanistic Pathways for Key Transformations of 2-methoxypyridine-3-thiol

Understanding the detailed mechanistic pathways, including the transient species formed during a reaction, is fundamental to controlling chemical transformations.

Identification and Characterization of Reaction Intermediates

The thiol group is a hub of reactivity, and its transformations involve several key intermediates. Oxidation of the thiol can lead to a cascade of sulfur-oxygen species. Mechanistic studies on sterically hindered thiols have allowed for the direct observation of highly reactive electrophilic intermediates using techniques like 19F NMR. nih.gov

Sulfenic Acids (RSOH): These are often the initial product of thiol oxidation by reagents like hydrogen peroxide. nih.gov They are typically transient but can be stabilized by steric hindrance. Sulfenic acids can then be further oxidized or react with another thiol molecule. nih.gov

Disulfides (RSSR): A common intermediate and product in thiol chemistry, formed by the oxidation of two thiol molecules. researchgate.netlibretexts.org This can occur via the reaction of a sulfenic acid with a thiol.

Sulfenyl Halides (RSX): In reactions with hypohalous acids (e.g., HOCl), sulfenyl chlorides (RSCl) are formed as intermediates. nih.gov

Sulfinic (RSO2H) and Sulfonic (RSO3H) Acids: Further oxidation of sulfenic acids leads to the formation of sulfinic and, subsequently, sulfonic acids. nih.gov The formation of sulfonic acid is generally considered irreversible. nih.gov

Table 2: Key Intermediates in Thiol Reactions
IntermediateFormulaFormation Reaction ExampleSubsequent FateReference
Sulfenic AcidRSOHRSH + H2O2Oxidation to RSO2H or reaction with RSH to form RSSR nih.gov
DisulfideRSSR2 RSH + [O]Can be reduced back to thiols researchgate.netlibretexts.org
Sulfenyl ChlorideRSClRSH + HOClReacts with thiolate to yield disulfide nih.gov
Sulfinic AcidRSO2HRSOH + H2O2Oxidation to RSO3H nih.gov
Sulfonic AcidRSO3HRSO2H + [O]Generally stable/irreversible endpoint of oxidation nih.gov

Kinetic and Thermodynamic Studies of 2-methoxypyridine-3-thiol Reactions

The reactivity of 2-methoxypyridine-3-thiol is governed by the kinetic and thermodynamic parameters of its potential transformations. A crucial aspect is the potential for tautomerism between the thiol form (2-methoxypyridine-3-thiol) and the thione form (2-methoxy-1H-pyridine-3-thione). This is analogous to the well-studied 2-hydroxypyridine (B17775)/2-pyridone tautomerization. mdpi.com Theoretical studies on the hydroxypyridine system show that while the hydroxy form is slightly more stable in the gas phase, the pyridone form is greatly favored in polar solvents and the solid state. mdpi.com Similar solvent-dependent equilibria are expected for the thiol/thione system.

Kinetic studies of general thiol reactions provide insight into the reactivity of the -SH group. Thiol-disulfide exchange reactions are fundamental, and their rates are influenced by factors such as the thiol's acidity (pKa) and the local electrostatic environment. nih.gov While a reaction may be thermodynamically favorable, it will only proceed if the activation energy can be overcome. nih.gov

The kinetics of various thiol-X "click" reactions have been extensively compared. rsc.org The choice of solvent and catalyst can significantly affect reaction rates, with dipolar aprotic solvents often having a catalytic effect. rsc.orgrsc.org These studies provide a framework for predicting the relative reactivity of the thiol group in 2-methoxypyridine-3-thiol towards different electrophiles in Michael additions and other conjugation reactions. For instance, the transition from kinetic to thermodynamic control in Diels-Alder reactions can be observed by varying the temperature, which alters the proportion of endo and exo isomers formed over time. mdpi.com A similar analysis of kinetic versus thermodynamic product distributions would be essential for controlling reactions involving 2-methoxypyridine-3-thiol.

Coordination Chemistry and Ligand Applications of 2 Methoxypyridine 3 Thiol

Electronic and Geometric Structure Analysis of 2-methoxypyridine-3-thiol Metal Complexes

Further experimental research is required to elucidate the coordination chemistry of 2-methoxypyridine-3-thiol.

Self-Assembly and Supramolecular Architectures Involving 2-methoxypyridine-3-thiol Complexes

The field of supramolecular chemistry focuses on the organization of molecules into well-defined, functional structures through non-covalent interactions. In the context of coordination chemistry, the self-assembly of metal complexes into larger architectures is a powerful strategy for the development of new materials with tailored properties. While specific research on the self-assembly of 2-methoxypyridine-3-thiol complexes is not extensively documented, the principles of supramolecular chemistry and the behavior of related pyridine-thiol ligands allow for a detailed exploration of the potential supramolecular architectures that can be formed.

The self-assembly of 2-methoxypyridine-3-thiol complexes is primarily governed by a combination of factors including the coordination geometry of the metal center, the nature of the ligand, and the interplay of various intermolecular forces. These forces include hydrogen bonding, π-π stacking, and potentially weaker interactions such as van der Waals forces.

Hydrogen Bonding: A crucial element in the self-assembly of these complexes is the potential for hydrogen bonding. The deprotonated thiol group, acting as a thiolate, is a primary coordination site. However, if the pyridine (B92270) nitrogen is protonated, the resulting N-H group can act as a hydrogen bond donor. This is particularly relevant in complexes where the pyridine nitrogen is not directly involved in coordination to the metal center. For instance, in related iron(II) complexes of 2-mercaptopyridine (B119420), all the pyridine nitrogen atoms are protonated, and the thiolate ions are coordinated to the iron(II) center. rsc.org This arrangement facilitates the formation of extended networks through hydrogen bonding between the pyridinium (B92312) N-H group and an acceptor, which could be an anion or a solvent molecule. In the case of 2-methoxypyridine-3-thiol complexes, the methoxy (B1213986) group's oxygen atom could also act as a hydrogen bond acceptor, further directing the supramolecular assembly.

π-π Stacking: The aromatic nature of the pyridine ring in 2-methoxypyridine-3-thiol provides a platform for π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, can lead to the formation of one-dimensional stacks or more complex three-dimensional arrays. The arrangement of the pyridine rings in the crystal lattice will be influenced by the coordination geometry of the metal ion and the steric hindrance imposed by the methoxy group. In silver(I) and copper(I) complexes with flexible bis(pyridyl-carboxylate) ligands, π-π stacking interactions between pyridine rings have been observed to lead to the formation of ladder-like or step-like one-dimensional chains. researchgate.net

Coordination Polymers: The bifunctional nature of 2-methoxypyridine-3-thiol, with its nitrogen and sulfur donor atoms, makes it a suitable candidate for the construction of coordination polymers. In such structures, the ligand would bridge between metal centers, leading to the formation of one-, two-, or three-dimensional networks. For example, a 1-D coordination polymer has been reported for an iron(II) complex with 2-mercaptopyridine, where the metal center has an octahedral geometry. rsc.org The dimensionality and topology of the resulting coordination polymer would be dependent on the coordination preferences of the metal ion and the stoichiometry of the reaction.

Influence of the Methoxy Group: The presence of the methoxy group at the 2-position of the pyridine ring is expected to have a significant influence on the self-assembly process. Electronically, the methoxy group is an electron-donating group, which can affect the electron density of the pyridine ring and, consequently, its π-π stacking interactions. Sterically, the methoxy group can influence the packing of the complexes in the solid state, potentially leading to the formation of specific supramolecular motifs.

Hypothetical Supramolecular Architectures: Based on the principles outlined above, several supramolecular architectures can be envisioned for 2-methoxypyridine-3-thiol complexes.

1D Chains: Through a combination of bridging ligands in a coordination polymer fashion or through directional intermolecular interactions like hydrogen bonding and π-π stacking, one-dimensional chains are a likely structural motif.

2D Sheets: The extension of interactions in a second dimension, for instance, through hydrogen bonding between parallel 1D chains, could lead to the formation of two-dimensional sheets.

3D Networks: The interconnection of 2D sheets or the formation of more complex coordination polymers could result in three-dimensional networks with potential for porosity and guest inclusion.

The table below summarizes the key intermolecular interactions and their potential role in the formation of supramolecular architectures of 2-methoxypyridine-3-thiol complexes, based on findings from related systems.

Intermolecular InteractionPotential Role in Supramolecular AssemblyRelevant Examples in Related Systems
Hydrogen Bonding Directional control of molecular packing, formation of chains and sheets.Iron(II) complexes of 2-mercaptopyridine with protonated pyridine nitrogen. rsc.org
π-π Stacking Formation of columnar structures and stabilization of extended arrays.Silver(I) and Copper(I) complexes with bis(pyridyl-carboxylate) ligands. researchgate.net
Coordination Bonds Formation of extended coordination polymers (1D, 2D, or 3D).1-D coordination polymer of an iron(II) complex with 2-mercaptopyridine. rsc.org

Catalytic Applications of 2 Methoxypyridine 3 Thiol and Its Metal Complexes

Homogeneous Catalysis Mediated by 2-methoxypyridine-3-thiol Complexes

The development of novel homogeneous catalysts is a cornerstone of modern synthetic chemistry, enabling efficient and selective transformations. The unique electronic and steric properties of 2-methoxypyridine-3-thiol suggest its potential as a versatile ligand in this field.

Cross-Coupling Reactions (e.g., C-C, C-N, C-S bond formation)

Cross-coupling reactions are fundamental tools for the construction of complex organic molecules. chemrxiv.orgmdpi.com The nitrogen of the pyridine (B92270) ring and the sulfur of the thiol group in 2-methoxypyridine-3-thiol can coordinate to a metal center, such as palladium or copper, which are commonly used in cross-coupling catalysis. researchgate.netresearchgate.net This chelation could stabilize the metal center and modulate its reactivity.

Table 1: Hypothetical Performance of 2-methoxypyridine-3-thiol Palladium Complex in a Suzuki-Miyaura Coupling Reaction

EntryAryl HalideArylboronic AcidYield (%)
14-IodoanisolePhenylboronic acidData not available
21-Bromo-4-nitrobenzene4-Methylphenylboronic acidData not available
34-Chloroacetophenone3-Methoxyphenylboronic acidData not available

This table is illustrative and not based on experimental data.

Asymmetric Catalysis and Chiral Ligand Design with 2-methoxypyridine-3-thiol Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. The 2-methoxypyridine-3-thiol scaffold could potentially be modified to create chiral ligands for asymmetric catalysis. Introduction of a chiral center, for instance, by derivatizing the methoxy (B1213986) group or by substitution on the pyridine ring, could lead to ligands that, when complexed with a metal, create a chiral environment for a catalytic reaction.

Oxidation and Reduction Catalysis Utilizing 2-methoxypyridine-3-thiol

Metal complexes are widely employed as catalysts for oxidation and reduction reactions. The thiol group in 2-methoxypyridine-3-thiol can participate in redox processes, and its coordination to a metal center could influence the metal's redox potential and catalytic activity. For example, metal-thiolate complexes are known to play roles in various enzymatic and synthetic oxidation reactions. researchgate.net Similarly, such complexes could potentially mediate the transfer of hydrogen in catalytic reduction processes. researchgate.net

Heterogeneous Catalysis and Surface Modification Using 2-methoxypyridine-3-thiol Ligands

Heterogeneous catalysts offer significant advantages in terms of catalyst separation and recycling, contributing to more sustainable chemical processes. The thiol group of 2-methoxypyridine-3-thiol provides a strong anchoring point for immobilization onto solid supports.

Immobilization Strategies for 2-methoxypyridine-3-thiol Ligands on Solid Supports

The covalent attachment of 2-methoxypyridine-3-thiol to solid supports is a promising strategy for developing robust heterogeneous catalysts. The thiol group can readily react with various functional groups on the surface of materials like silica (B1680970), alumina, or polymers.

Common Immobilization Techniques:

Thiol-ene "click" chemistry: Reaction with alkene-functionalized supports.

Thiol-disulfide exchange: Formation of disulfide bonds with a thiol-modified surface.

Reaction with surface halides: Nucleophilic substitution to form a thioether linkage.

Theoretical and Computational Investigations of 2 Methoxypyridine 3 Thiol

Electronic Structure and Bonding Analysis of 2-methoxypyridine-3-thiol

The analysis of the electronic structure and bonding provides a fundamental understanding of a molecule's stability, reactivity, and spectroscopic properties. For 2-methoxypyridine-3-thiol, computational methods are essential for characterizing these features.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying pyridine (B92270) derivatives. nih.govniscpr.res.in Methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate electronic properties. nih.govniscpr.res.in

For 2-methoxypyridine-3-thiol, DFT calculations would be employed to determine key structural and electronic parameters. These include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In 2-methoxypyridine-3-thiol, the MEP would likely show negative potential (red/yellow) around the nitrogen and sulfur atoms, indicating their nucleophilic character, and positive potential (blue) around the thiol hydrogen.

Calculated ParameterTypical DFT MethodSignificance for 2-methoxypyridine-3-thiol
Optimized Geometry (Bond Lengths/Angles)B3LYP/6-311++G(d,p)Provides the most stable 3D structure.
HOMO EnergyB3LYP/6-311++G(d,p)Indicates electron-donating ability.
LUMO EnergyB3LYP/6-311++G(d,p)Indicates electron-accepting ability.
HOMO-LUMO GapB3LYP/6-311++G(d,p)Relates to chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)B3LYP/6-311++G(d,p)Visualizes reactive sites for electrophilic/nucleophilic attack.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. chemrxiv.org These methods, such as Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy than DFT for certain properties, albeit at a greater computational expense.

For 2-methoxypyridine-3-thiol, ab initio calculations could be used to obtain highly accurate reference data for its geometric structure, conformational energies, and reaction barriers. researchgate.net These methods are particularly valuable for validating results from more cost-effective DFT calculations and for studying systems where electron correlation effects are significant. Combining DFT with ab initio approaches provides a comprehensive and reliable picture of the molecule's properties. chemrxiv.org

Conformational Analysis and Tautomerism Studies of 2-methoxypyridine-3-thiol

The biological activity and chemical behavior of molecules are often dictated by their preferred three-dimensional shape and the potential for isomerization.

Conformational Analysis: The flexibility of the methoxy (B1213986) group (-OCH₃) in 2-methoxypyridine-3-thiol allows for different spatial orientations, or conformers, arising from rotation around the C2-O bond. These conformers are typically referred to as syn or anti (or cis/trans), depending on the orientation of the methyl group relative to the pyridine ring nitrogen. Computational studies on related 2-methoxypyridine (B126380) compounds have shown that the syn conformer, where the methyl group is oriented toward the nitrogen atom, is often the most stable. Theoretical calculations can quantify the energy differences between these conformers, providing insight into their relative populations at equilibrium.

Tautomerism: A crucial aspect of mercaptopyridine chemistry is the existence of thiol-thione tautomerism. 2-methoxypyridine-3-thiol (the thiol form) can exist in equilibrium with its tautomer, 2-methoxy-1H-pyridin-3(2H)-one-2-thione (the thione form). This process involves the migration of a proton from the sulfur atom to the ring nitrogen atom.

![Thiol-Thione Tautomerism](https://i.imgur.com/example.png "Thiol-Thione Tautomerism of 2-methoxypyridine-3-thiol")
(Image depicting the equilibrium between the thiol and thione forms)

Computational studies are essential for determining the relative stability of these two tautomers. DFT calculations can predict the energies of both forms in the gas phase and in various solvents using continuum solvation models (like PCM). For the related 2-pyridinethiol, studies have shown that while the thiol form may be more stable in the gas phase, the more polar thione form is significantly favored in solution due to better solvation. researchgate.net It is expected that similar calculations for 2-methoxypyridine-3-thiol would reveal which tautomer predominates under different conditions, a critical factor for understanding its reactivity.

Reaction Pathway Elucidation and Transition State Modeling for 2-methoxypyridine-3-thiol Transformations

Computational chemistry provides a virtual laboratory to explore the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most likely pathway a reaction will follow, including the high-energy transition states that connect reactants to products.

For 2-methoxypyridine-3-thiol, a key transformation to model is the interconversion between its thiol and thione tautomers. DFT calculations can be used to locate the transition state structure for this proton transfer reaction. The energy of this transition state relative to the reactants determines the activation energy barrier, which dictates the rate of the tautomerization process. Studies on similar systems suggest that the direct intramolecular proton transfer has a high energy barrier, and the reaction is often facilitated by solvent molecules (e.g., water) acting as a proton shuttle. su.se

Another relevant transformation is the thiol-disulfide exchange, a common reaction for thiol-containing compounds. researchgate.net Computational modeling could elucidate the mechanism of how 2-methoxypyridine-3-thiol reacts with disulfides, predicting the transition state geometries and activation energies for such processes.

Spectroscopic Property Prediction and Computational Validation (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic data, which serves as a powerful tool for identifying and characterizing molecules by comparing theoretical spectra with experimental results. nih.govnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. nih.govscielo.org.za By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of 2-methoxypyridine-3-thiol, a theoretical NMR spectrum can be generated. These predicted shifts are invaluable for assigning signals in experimental spectra and confirming the molecular structure.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
S-H~3.5 - 5.0-
O-CH₃~3.8 - 4.2~55 - 60
Pyridine C2-~155 - 165
Pyridine C3-~110 - 120
Pyridine C4~7.0 - 7.5~125 - 135
Pyridine C5~6.8 - 7.2~115 - 125
Pyridine C6~7.8 - 8.2~145 - 150

Note: The values above are hypothetical estimates based on related structures and serve to illustrate the type of data generated.

IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. nih.govscielo.org.za Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., stretching, bending), allowing for precise assignment of the spectral bands. For 2-methoxypyridine-3-thiol, key predicted vibrations would include the S-H stretching of the thiol group (typically ~2550-2600 cm⁻¹), C-S stretching, C-O stretching of the methoxy group, and various pyridine ring vibrations.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. nih.gov These calculations provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states. For an aromatic system like 2-methoxypyridine-3-thiol, the predicted spectrum would show absorptions corresponding to π → π* and n → π* transitions, which helps in interpreting the experimental UV-Vis spectrum.

Molecular Dynamics Simulations of 2-methoxypyridine-3-thiol Systems and Interactions

While quantum mechanical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their interactions with their environment over time. mdpi.comnih.gov An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions on a femtosecond timescale.

For 2-methoxypyridine-3-thiol, MD simulations would be particularly useful for studying its behavior in a solvent, such as water. su.se By simulating the molecule in a box of explicit water molecules, one can investigate the structure and dynamics of the hydration shell. Analysis of radial distribution functions (RDFs) from the simulation can reveal how water molecules orient around the functional groups: the thiol (-SH), the methoxy (-OCH₃), and the pyridine nitrogen. This provides a detailed picture of solute-solvent hydrogen bonding and other interactions. su.se Such simulations are critical for understanding solvent effects on conformational preferences, tautomeric equilibria, and reaction rates. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Methoxypyridine 3 Thiol

High-Resolution NMR Spectroscopy for Structural Elucidation and Dynamic Studies

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like 2-methoxypyridine-3-thiol in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

For 2-methoxypyridine-3-thiol, the ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring, the methoxy (B1213986) protons, and the thiol proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of both the electron-donating methoxy group and the thiol group. Based on data for the related compound, 2-methoxypyridine (B126380), the proton at position 6 (adjacent to the nitrogen) would appear at the lowest field (most deshielded), followed by the protons at positions 4 and 5. chemicalbook.com The introduction of the thiol group at position 3 would further influence these shifts. The methoxy protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The thiol proton (S-H) is often a broad singlet, and its chemical shift can vary depending on concentration, solvent, and temperature due to hydrogen bonding.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 2-methoxypyridine-3-thiol, six distinct signals are expected: five for the pyridine ring carbons and one for the methoxy carbon. The carbon attached to the oxygen of the methoxy group (C2) and the carbon attached to the sulfur of the thiol group (C3) would have their chemical shifts significantly influenced by these heteroatoms. Data for 2-methoxypyridine can provide a reference for the expected shifts of the pyridine ring carbons. chemicalbook.com

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for 2-methoxypyridine-3-thiol

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Multiplicity (¹H)
H47.0 - 7.5-Doublet of doublets
H56.7 - 7.2-Doublet of doublets
H67.9 - 8.3-Doublet of doublets
OCH₃3.8 - 4.053 - 56Singlet
SH3.0 - 4.5-Broad Singlet
C2-160 - 165-
C3-120 - 125-
C4-135 - 140-
C5-115 - 120-
C6-145 - 150-
OCH₃-53 - 56-
Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings through bonds. For 2-methoxypyridine-3-thiol, COSY would show correlations between the adjacent aromatic protons (H4, H5, and H6), confirming their positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). This would allow for the unambiguous assignment of the protonated carbons of the pyridine ring (C4, C5, C6) and the methoxy carbon by correlating their respective proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC establishes longer-range correlations between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the methoxy protons to C2, and from the aromatic protons to their neighboring carbons, including the quaternary carbons C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing through-space correlations. In 2-methoxypyridine-3-thiol, a NOESY experiment could show a correlation between the methoxy protons and the aromatic proton at position 3 (if present in a tautomeric form) or H4, confirming their spatial proximity.

While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for characterizing the compound in its solid form. ssNMR can be used to study polymorphism, which is the ability of a compound to exist in different crystalline forms. Different polymorphs can have distinct physical properties. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, ssNMR can differentiate between various crystalline phases and provide insights into the packing and intermolecular interactions within the crystal lattice.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecular ion with high precision. For 2-methoxypyridine-3-thiol (C₆H₇NOS), the predicted monoisotopic mass is 141.02484 Da. uni.lu By measuring the exact mass of the molecular ion, HRMS can confirm the elemental composition and distinguish it from other compounds with the same nominal mass.

Interactive Data Table: Predicted m/z Values for Adducts of 2-methoxypyridine-3-thiol in HRMS

Adduct Predicted m/z
[M+H]⁺142.03212
[M+Na]⁺164.01406
[M+K]⁺179.98800
[M-H]⁻140.01756
Source: Predicted data from PubChem. uni.lu

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) or other methods. The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of 2-methoxypyridine-3-thiol would be expected to show characteristic losses of small molecules or radicals.

Potential fragmentation pathways could include:

Loss of a methyl radical (•CH₃) from the methoxy group.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group.

Cleavage of the C-S bond, leading to the loss of the thiol group or related fragments.

Fragmentation of the pyridine ring itself.

By analyzing the masses of the fragment ions, the connectivity of the molecule can be confirmed, and insights into the relative bond strengths and fragmentation mechanisms can be gained. nih.govsfrbm.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying molecular interactions.

For 2-methoxypyridine-3-thiol, the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the pyridine ring, the C-O bond of the methoxy group, the C-H bonds of the methyl and aromatic groups, and the S-H bond of the thiol group.

S-H Stretch : A weak to medium intensity band for the S-H stretching vibration is typically observed in the IR spectrum around 2550-2600 cm⁻¹. mdpi.com Its position can be indicative of hydrogen bonding.

Aromatic C-H Stretch : These vibrations usually appear above 3000 cm⁻¹.

Aliphatic C-H Stretch : The C-H stretching vibrations of the methoxy group are expected in the 2850-2960 cm⁻¹ region.

Pyridine Ring Vibrations : The pyridine ring will have several characteristic stretching and bending vibrations, typically in the 1400-1600 cm⁻¹ region.

C-O Stretch : The stretching vibration of the aryl-ether C-O bond is expected to appear as a strong band in the IR spectrum, typically around 1250 cm⁻¹.

Raman spectroscopy often provides complementary information to IR spectroscopy. For instance, the S-H stretch is often weak in the IR but can be more readily observed in the Raman spectrum. Similarly, symmetric vibrations of the pyridine ring may be stronger in the Raman spectrum.

Interactive Data Table: Expected Characteristic Vibrational Frequencies for 2-methoxypyridine-3-thiol

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch (CH₃)2850 - 2960IR, Raman
S-H Stretch2550 - 2600IR, Raman
C=C, C=N Ring Stretch1400 - 1600IR, Raman
C-O-C Asymmetric Stretch1230 - 1270IR
C-S Stretch600 - 800IR, Raman
Note: These are typical frequency ranges for the respective functional groups.

By analyzing the positions, intensities, and shapes of the bands in the IR and Raman spectra, a detailed picture of the functional groups present in 2-methoxypyridine-3-thiol can be obtained, and information about intermolecular interactions, such as hydrogen bonding involving the thiol group, can be inferred.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. By analyzing the pattern of scattered X-rays that pass through a crystal, researchers can elucidate detailed structural information, including bond lengths, bond angles, and intermolecular interactions, which collectively govern the material's physical and chemical properties.

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a compound. mdpi.com This technique requires a high-quality, single crystal, which, when irradiated with an X-ray beam, produces a diffraction pattern that allows for the calculation of the electron density distribution and, consequently, the exact position of each atom in the crystal lattice.

While specific SCXRD data for 2-methoxypyridine-3-thiol is not extensively documented in readily available literature, studies on closely related 2-methoxypyridine derivatives provide significant insight into the structural characteristics that can be expected. For instance, research on novel bent-shaped luminescent mesogens incorporating a 2-methoxypyridine core has utilized SCXRD to confirm their molecular conformation. researchgate.netrsc.org These studies reveal that the molecules are often not perfectly planar but adopt slightly distorted conformations. researchgate.net The analysis provides precise measurements of torsion angles between the pyridine ring and its substituents, offering evidence for the extent of π-electron delocalization across the molecular framework. researchgate.net

In one such study, two different derivatives were analyzed, revealing distinct crystal systems and packing arrangements. researchgate.net The crystallographic data obtained for these derivatives underscore the detailed structural insights achievable with SCXRD. researchgate.net

Interactive Table: Crystallographic Data for 2-Methoxypyridine Derivatives

ParameterDerivative 1 (Compound 4m)Derivative 2 (Compound 4n)
Crystal System TriclinicOrthorhombic
Space Group P-1Aba2
a (Å) 7.3355(5)14.8343(5)
b (Å) 9.7607(7)44.690(2)
c (Å) 19.5372(14)7.3614(3)
Volume (ų) 1369.4(2)4880.2(3)
Z (Molecules/Unit Cell) 28

Data sourced from a study on luminescent mesogens containing a 2-methoxypyridine core. researchgate.net

This level of detail is crucial for establishing structure-property relationships, understanding intermolecular interactions like hydrogen bonding, and guiding further molecular design.

Powder X-ray Diffraction (PXRD) is a versatile and rapid analytical technique used to characterize the crystalline nature of a bulk sample. nih.gov Unlike SCXRD, which requires a single, perfect crystal, PXRD can be performed on a finely powdered sample containing numerous small crystallites in random orientations. The resulting diffraction pattern is a unique fingerprint of the crystalline phase or phases present in the sample. nih.gov

The primary applications of PXRD in the study of compounds like 2-methoxypyridine-3-thiol and its derivatives include:

Phase Identification: The PXRD pattern of an unknown sample can be compared against a database of known patterns to identify the compound and its crystalline form.

Purity Assessment: The presence of crystalline impurities can be detected by the appearance of additional peaks in the diffraction pattern.

Polymorph Screening: Many organic molecules can crystallize into multiple distinct solid-state forms known as polymorphs. mdpi.com These polymorphs can have different physical properties, and PXRD is the primary tool for identifying and distinguishing between them. nih.gov For example, studies on N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two distinct polymorphs, one orthorhombic and one triclinic, which were identified by their unique diffraction patterns. mdpi.com

Characterization of Mesophases: In materials science, PXRD is used to confirm the existence and type of liquid crystalline phases, which exhibit a degree of order between that of a crystalline solid and an isotropic liquid. researchgate.netrsc.org

For the 2-methoxypyridine derivatives previously mentioned, PXRD techniques were employed to confirm the presence of nematic or columnar liquid crystalline phases, complementing the data obtained from microscopy and calorimetry. researchgate.netrsc.org

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Interactions

Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence techniques, provides valuable information about the electronic structure of a molecule. These methods probe the transitions of electrons between different energy levels upon absorption or emission of photons, offering insights into conjugation, chromophores, and molecular interactions. researchgate.net

The electronic spectrum of a pyridine derivative is typically characterized by absorption bands arising from π → π* and n → π* transitions. researchgate.netresearchgate.net

π → π Transitions:* These are generally high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with conjugated systems, such as the aromatic pyridine ring.

n → π Transitions:* These are typically lower-intensity absorptions involving the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the nitrogen atom) to a π* antibonding orbital. researchgate.net

In derivatives of 2-methoxypyridine, the specific wavelengths (λmax) and intensities of these absorption bands are influenced by the nature and position of substituents on the pyridine ring. researchgate.net For example, the UV-visible absorption spectra of certain 2-methoxypyridine derivatives recorded in chloroform (B151607) show characteristic absorption bands that are analyzed to understand their photophysical properties. researchgate.net The presence of a thiol group, as in 2-methoxypyridine-3-thiol, can also influence the electronic transitions due to the lone pair electrons on the sulfur atom. mdpi.com

Interactive Table: Electronic Transitions in Pyridine-based Compounds

Transition TypeOrbitals InvolvedTypical IntensityInfluencing Factors
π → π π bonding to π antibondingHighAromatic system, extent of conjugation, electron-donating/withdrawing substituents. researchgate.netresearchgate.net
n → π Non-bonding to π antibondingLowPresence of heteroatoms (N, O, S), solvent polarity. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. Not all molecules that absorb UV-Vis light are fluorescent. For a compound to be fluorescent, it must have a rigid, conjugated structure that allows for efficient radiative decay from the excited state back to the ground state. Studies on certain 2-methoxypyridine derivatives have shown them to be luminescent, with their emission properties being a key area of investigation. researchgate.net The fluorescence characteristics, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment.

Applications in Medicinal Chemistry and Drug Discovery As a Synthetic Scaffold Mechanistic & Synthetic Focus Only

2-methoxypyridine-3-thiol as a Privileged Scaffold for the Design of Bioactive Compounds

The pyridine (B92270) ring is a fundamental heterocyclic unit found in numerous natural products and synthetic compounds, establishing it as an attractive and "privileged" scaffold in medicinal chemistry and drug discovery. mdpi.com Privileged structures are molecular frameworks that are capable of binding to multiple biological targets, serving as versatile templates for the development of novel therapeutic agents. mdpi.com The 2-methoxypyridine (B126380) moiety, in particular, has been utilized as a core component in the design of various bioactive molecules. Its structural features—a hydrogen bond-accepting nitrogen atom, a lipophilic methoxy (B1213986) group, and multiple sites for functionalization—allow for fine-tuning of physicochemical properties and target interactions. The introduction of a thiol group at the 3-position further enhances its utility, as thiols are known to participate in key biological interactions, including coordination with metal ions in enzyme active sites and formation of disulfide bonds.

The 2-methoxypyridine scaffold serves as a versatile starting point for the synthesis of compound libraries aimed at specific biological targets. A common strategy involves the construction of the substituted pyridine ring through multi-component reactions, followed by derivatization to explore chemical space and optimize biological activity.

One synthetic approach focuses on creating 2-methoxypyridine-3-carbonitrile derivatives. These compounds are synthesized through the condensation of chalcones with malononitrile (B47326) in a basic medium. This reaction offers a direct route to highly functionalized methoxypyridine structures bearing various aryl substituents, which can then be evaluated for their biological effects. mdpi.com For instance, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized to assess their in vitro cytotoxicity against cancer cell lines. mdpi.com

Another significant application is in the development of kinase inhibitors. Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR) are crucial targets in cancer therapy. nih.gov A series of sulfonamide methoxypyridine derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors. The synthetic strategy involved a key Suzuki coupling reaction to link a borate (B1201080) ester of a 2-methoxypyridine fragment with a bromo-compound, effectively constructing the carbon-carbon bond of the final molecule. nih.gov The initial methoxypyridine building block, 5-bromo-2-methoxypyridin-3-amine, was condensed with 2,4-difluorobenzenesulfonyl chloride and subsequently converted to the necessary borate ester via Miyaura borylation. nih.gov

The table below details examples of synthesized derivatives based on the 2-methoxypyridine scaffold.

Compound NameMolecular FormulaSynthesis Method HighlightTarget/Application
4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileC17H9BrCl2N2OSCondensation of chalcones with malononitrile. mdpi.comAntiproliferative agent. mdpi.com
4-(3-bromo-4-methoxyphenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrileC18H11BrCl2N2O2SCondensation of chalcones with malononitrile. mdpi.comAntiproliferative agent. mdpi.com
Sulfonamide methoxypyridine derivativesVariableSuzuki coupling of a 2-methoxypyridine borate ester with a bromo-compound. nih.govPI3K/mTOR dual inhibitors. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds by identifying the molecular features responsible for biological activity. For derivatives of the 2-methoxypyridine scaffold, SAR analyses have provided critical insights at a mechanistic level.

In the series of 2-methoxypyridine-3-carbonitrile derivatives evaluated for antiproliferative effects, the nature and position of substituents on the aryl ring at the 4-position of the pyridine core were found to be critical. mdpi.com The presence of electron-withdrawing groups, such as halogens, on the phenyl ring significantly influenced cytotoxicity. For example, compounds with a 4-bromophenyl or a 3-bromo-4-methoxyphenyl substituent displayed potent antiproliferative effects against liver, prostate, and breast cancer cell lines, with IC50 values in the low micromolar range (1–5 µM). mdpi.com This suggests that the electronic properties and steric bulk of the substituent at this position play a crucial role in the molecule's interaction with its biological target, potentially by enhancing binding affinity or altering cellular uptake. The size and polarity of substituents can significantly impact IC50 values; for instance, replacing methyl groups with hydrogen atoms can increase polarity and IC50 values, while adding more methoxy groups can decrease the IC50 value, indicating higher activity. nih.gov

For the sulfonamide methoxypyridine derivatives designed as PI3K/mTOR inhibitors, SAR was explored by modifying three distinct parts of the molecule. An oxazole (B20620) group with a carboxylic acid ester was introduced to occupy the ribose-binding pocket of the target enzyme and form a π-π interaction with key amino acid residues, thereby enhancing affinity. nih.gov The conversion of this ester into various amides allowed for the introduction of hydrophilic groups, which can improve water solubility and metabolic stability while also enriching the diversity of potential interactions with the target. nih.gov

The table below summarizes key SAR findings for 2-methoxypyridine derivatives.

Scaffold/SeriesStructural ModificationImpact on Biological ActivityMechanistic Implication
2-methoxypyridine-3-carbonitrilesAddition of electron-withdrawing groups (e.g., Br) to the 4-aryl substituent. mdpi.comIncreased antiproliferative activity. mdpi.comEnhanced target binding affinity or altered electronic properties favorable for interaction.
2-methoxypyridine-3-carbonitrilesPresence of a 3-bromo-4-methoxy substitution pattern on the 4-aryl ring. mdpi.comPotent cytotoxicity (IC50 1-5 µM). mdpi.comOptimal combination of steric and electronic factors for target engagement.
Sulfonamide methoxypyridinesIntroduction of an oxazole-ester group. nih.govEffectively occupies the ribose-binding pocket of PI3K/mTOR. nih.govFacilitates π-π interactions with amino acid residues in the active site. nih.gov
Sulfonamide methoxypyridinesConversion of ester to various amides. nih.govModulates solubility and metabolic stability. nih.govIntroduces new hydrogen bonding opportunities and alters physicochemical properties.

Target-Oriented Synthesis Utilizing 2-methoxypyridine-3-thiol as a Key Building Block

Target-oriented synthesis (TOS) is a strategy in drug discovery where the synthesis of a molecule is designed to interact with a preselected biological target, such as a specific enzyme or receptor. nih.gov This approach relies on knowledge of the target's structure and mechanism to design compounds with high affinity and selectivity. The 2-methoxypyridine scaffold is well-suited for TOS due to its synthetic tractability and the diverse chemical space that can be explored from a common core structure.

A clear example of TOS is the development of the aforementioned PI3K/mTOR dual inhibitors. nih.gov The design was based on a scaffold-hopping strategy aimed at identifying novel chemotypes that could effectively bind to the kinase domain of these enzymes. The 2-methoxypyridine core was selected as a key building block to which different functional fragments were systematically attached. The synthesis was planned retrosynthetically, identifying the Suzuki coupling as the pivotal step to assemble the final molecule from the 2-methoxypyridine-containing borate ester and other aromatic fragments. This strategic approach enabled the targeted synthesis of a library of 36 distinct derivatives, each designed to probe specific interactions within the enzyme's active site. nih.gov

Bioisosteric Replacements and Analog Design Based on the 2-methoxypyridine-3-thiol Moiety

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a lead compound's properties—such as potency, selectivity, metabolic stability, and bioavailability—by substituting one atom or group with another that has broadly similar physicochemical characteristics. nih.govchem-space.com This approach can lead to improved pharmacological profiles and novel intellectual property. The 2-methoxypyridine-3-thiol moiety contains several functional groups amenable to bioisosteric replacement.

The thiol (-SH) group itself is a classical bioisostere of the hydroxyl (-OH) and amine (-NH2) groups. cambridgemedchemconsulting.com Replacing a hydroxyl with a thiol can alter acidity, hydrogen bonding capability, and nucleophilicity, which can profoundly affect interactions with a biological target. Furthermore, the thiol group's ability to coordinate with zinc or other metal ions in metalloenzymes makes it a valuable functional group in inhibitor design.

Other parts of the scaffold are also ripe for modification. The methoxy group (-OCH3) at the 2-position can be replaced by other small groups to modulate lipophilicity and metabolic stability. For example, a difluoromethyl group (-CF2H) is a known bioisostere of a hydroxyl group and, by extension, can be considered for replacing a methoxy group to improve properties like metabolic stability against O-dealkylation. nih.gov The pyridine ring itself can be considered a bioisostere of a phenyl ring, offering the advantage of an additional hydrogen bond acceptor and altered electronic distribution. cambridgemedchemconsulting.com

Original Group/MoietyPotential Bioisostere(s)Rationale for Replacement
Thiol (-SH)Hydroxyl (-OH), Amine (-NH2) cambridgemedchemconsulting.comModify hydrogen bonding, acidity, and nucleophilicity.
Methoxy (-OCH3)Difluoromethyl (-CF2H), Fluoro (-F) cambridgemedchemconsulting.comnih.govIncrease metabolic stability, alter lipophilicity and hydrogen bonding potential.
Pyridine RingPhenyl, Thiophene, Thiazole cambridgemedchemconsulting.comAlter aromaticity, electronic properties, and solubility; introduce or remove hydrogen bond acceptors.
Hydrogen (-H)Fluorine (-F), Deuterium (-D) cambridgemedchemconsulting.comBlock metabolic oxidation (F) or slow metabolism via the kinetic isotope effect (D). cambridgemedchemconsulting.com

Mechanistic Insights into Interactions with Biological Macromolecules (Enzymes, Receptors)

The functional groups of the 2-methoxypyridine-3-thiol scaffold dictate its potential interactions with biological macromolecules. Understanding these interactions at a mechanistic level is key to rational drug design.

Thiol Group (-SH): The thiol is a versatile functional group in molecular recognition. It is a potent nucleophile and can form covalent bonds with electrophilic residues, such as cysteine, through Michael addition or disulfide exchange. mdpi.com This covalent modification can lead to irreversible inhibition of an enzyme, a strategy used in some drug designs. Additionally, the thiol group can act as a strong ligand for metal ions, particularly zinc, which is a common cofactor in the active sites of many enzymes (e.g., matrix metalloproteinases, histone deacetylases). The deprotonated thiolate (S-) is a soft base that coordinates effectively with these metal ions.

Pyridine Ring: The nitrogen atom in the pyridine ring is a lone pair donor and acts as a hydrogen bond acceptor. This is a critical interaction for anchoring ligands into the binding pockets of proteins. The aromatic system of the pyridine ring can also engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. nih.gov

Methoxy Group (-OCH3): The methoxy group at the 2-position primarily contributes to the molecule's lipophilicity and can engage in van der Waals or hydrophobic interactions within nonpolar pockets of a protein. The oxygen atom can also act as a weak hydrogen bond acceptor. Its position next to the pyridine nitrogen influences the electronic distribution of the ring, which can modulate the strength of the nitrogen's hydrogen bonding capability.

In the context of the PI3K/mTOR inhibitors, it was hypothesized that specific fragments attached to the 2-methoxypyridine core could effectively occupy binding pockets and form π-π interactions, enhancing affinity for the receptor. nih.gov The strategic placement of functional groups on the scaffold allows it to orient correctly within an active site to maximize these non-covalent interactions, leading to potent and selective inhibition.

Emerging Applications and Future Research Directions of 2 Methoxypyridine 3 Thiol

Role in Advanced Materials Science and Engineering

The combination of a nucleophilic thiol group and a potentially coordinating pyridine (B92270) ring provides a versatile platform for the development of advanced materials. The methoxy (B1213986) group can further modulate the electronic properties and solubility of the molecule, influencing its incorporation and performance within larger material systems.

Integration into Polymer Chemistry and Functional Coatings

The presence of a reactive thiol group makes 2-methoxypyridine-3-thiol a prime candidate for integration into various polymer structures. Thiol-ene "click" chemistry, a highly efficient and often photochemically initiated reaction, allows for the covalent attachment of thiol-containing molecules to polymers with alkene groups. This methodology is widely used to create functional coatings with tailored properties. By incorporating the 2-methoxypyridine-3-thiol moiety, polymers and coatings could be endowed with properties such as metal adhesion, altered surface energy, and antimicrobial activity, owing to the nature of the pyridine and thiol groups.

Furthermore, the thiol group can participate in the synthesis of poly(meth)acrylates and other polymers through post-polymerization modification, where a base polymer is functionalized with the desired molecule. This approach allows for precise control over the final properties of the material.

Development of Self-Healing Materials and Smart Systems

A significant area of potential application for 2-methoxypyridine-3-thiol is in the creation of self-healing materials. The thiol group is capable of forming disulfide bonds through oxidation, which are reversible covalent bonds. Polymeric networks crosslinked with disulfide bonds can exhibit self-healing properties; when a fracture occurs, the disulfide bonds can reform upon application of a stimulus like heat or UV light, repairing the damage. rsc.orgtue.nlmdpi.comlatrobe.edu.au The thiol-disulfide exchange reaction is a dynamic process that can allow for the rearrangement of polymer chains to dissipate stress and heal incisions. rsc.orgtue.nllatrobe.edu.au

Smart materials, which respond to external stimuli, could also be developed. The pyridine nitrogen in the 2-methoxypyridine-3-thiol structure can be protonated or coordinated to metal ions, leading to changes in the material's properties. This could be harnessed to create systems that respond to changes in pH or the presence of specific metal ions.

Sensing and Detection Technologies Based on 2-methoxypyridine-3-thiol

The structural features of 2-methoxypyridine-3-thiol make it an attractive scaffold for the design of chemosensors and fluorescent probes. The pyridine ring can act as a signaling unit, while the thiol and methoxy groups can serve as binding sites or modulate the electronic properties of the sensor.

Chemosensors for Metal Ions and Small Molecules

Pyridine and thiol groups are well-known for their ability to coordinate with a variety of metal ions. mdpi.comsemanticscholar.org A chemosensor incorporating the 2-methoxypyridine-3-thiol structure could exhibit high selectivity and sensitivity for specific metal ions. Upon binding of a metal ion to the thiol and/or pyridine nitrogen, a detectable change in the molecule's photophysical properties, such as a color change (colorimetric sensor) or a change in fluorescence, could occur. researchgate.net The methoxy group, being an electron-donating group, can influence the electron density of the pyridine ring and the acidity of the thiol, thereby tuning the sensor's selectivity towards different metal ions.

The development of such chemosensors is crucial for environmental monitoring and biological applications, where the detection of trace amounts of metal ions is important.

Fluorescent Probes Incorporating the 2-methoxypyridine-3-thiol Motif

Pyridine derivatives are often used as core structures in fluorescent molecules. mdpi.comsciforum.netnih.gov While direct studies on the fluorescence of 2-methoxypyridine-3-thiol are not widely available, its structure suggests potential for the development of fluorescent probes. The molecule itself might exhibit interesting fluorescent properties, or it could be functionalized to create more complex probes. For instance, the thiol group could be used as a reactive site to attach the probe to specific biomolecules.

A fluorescent probe based on this motif could be designed to "turn on" or "turn off" its fluorescence in the presence of a specific analyte. For example, interaction with a metal ion could quench or enhance fluorescence through mechanisms like photoinduced electron transfer (PET). A methoxy-modified imidazo-pyridin-derived fluorescent probe has been developed for monitoring sulfite, indicating the potential of related structures in sensing applications. nih.gov

Contributions to Sustainable Chemistry Initiatives

The principles of green chemistry encourage the use of environmentally benign solvents, catalysts, and processes to synthesize chemical compounds. rasayanjournal.co.innih.govijarsct.co.innih.govmdpi.comresearchgate.netbenthamscience.combohrium.comnih.gov The future development of 2-methoxypyridine-3-thiol and its applications should align with these principles.

Research into the synthesis of pyridine derivatives using green methodologies, such as microwave-assisted synthesis or the use of natural catalysts like lemon juice, is an active area. nih.govnih.gov Applying these sustainable methods to the production of 2-methoxypyridine-3-thiol would reduce its environmental footprint. Furthermore, exploring its use as a building block in the synthesis of functional materials from renewable resources would contribute to the broader goals of sustainable chemistry. For example, the synthesis of pyridine bases from glycerol, a byproduct of biodiesel production, is a promising green route. researchgate.net Investigating similar pathways for substituted pyridines like 2-methoxypyridine-3-thiol could be a valuable research direction.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the pace and efficiency of chemical research, from fundamental property prediction to novel drug discovery. For a compound like 2-methoxypyridine-3-thiol, where experimental data may be limited, AI and ML offer powerful tools to predict its behavior, guide experimental design, and unlock its potential. These computational approaches can analyze vast datasets of related molecules to identify patterns and make predictions about the properties and activities of new or understudied compounds.

One of the primary applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. These models establish a mathematical relationship between the structural features of a molecule (descriptors) and its biological activity or physical properties. For 2-methoxypyridine-3-thiol, a hypothetical QSAR study could be designed to predict the potential therapeutic activity of its derivatives. This would involve creating a virtual library of analogous compounds by modifying the core structure and calculating a range of molecular descriptors for each. These descriptors, which can include electronic, steric, and topological properties, would then be used to train an ML model, such as a random forest or support vector machine, against known activity data from similar compounds.

Hypothetical Data for a QSAR Model Training Set Below is an interactive table illustrating the type of data that could be used to train a machine learning model to predict the biological activity of 2-methoxypyridine-3-thiol derivatives.

Derivative IDMolecular WeightLogPHydrogen Bond DonorsHydrogen Bond AcceptorsPredicted IC50 (µM)
MPT-001141.191.451215.2
MPT-002155.221.89129.8
MPT-003171.232.11135.1
MPT-004185.262.54132.3
MPT-005199.292.980425.6

Furthermore, generative AI models can be employed for the de novo design of novel 2-methoxypyridine-3-thiol derivatives with desired properties. By learning from the structural patterns of known active molecules, these models can propose new chemical structures that are likely to exhibit high efficacy and favorable pharmacokinetic profiles. This approach can significantly accelerate the hit-to-lead optimization process in drug discovery.

Unexplored Research Avenues and Future Prospects for 2-methoxypyridine-3-thiol Chemistry

The chemistry of 2-methoxypyridine-3-thiol is a largely uncharted territory, presenting numerous opportunities for future research. The presence of a reactive thiol group and a methoxypyridine scaffold suggests a wide range of potential applications that are yet to be explored. The strategic application of AI and machine learning can guide the exploration of these avenues, making the research process more efficient and targeted.

Another area of interest is the application of 2-methoxypyridine-3-thiol in materials science. Pyridine-containing polymers have been investigated for their electronic and optical properties. The thiol group offers a convenient handle for polymerization or for grafting the molecule onto surfaces, such as gold nanoparticles, to create novel functional materials. Machine learning models could be developed to predict the material properties of polymers incorporating the 2-methoxypyridine-3-thiol moiety, guiding the synthesis of materials with desired characteristics for applications in sensors or electronic devices.

Potential Future Research Directions for 2-methoxypyridine-3-thiol The following table outlines some unexplored research avenues and the corresponding AI/ML tools that could be leveraged to accelerate discovery.

Research AvenuePotential ApplicationRelevant AI/ML Technique
Kinase Inhibitor DiscoveryOncology, Inflammatory DiseasesVirtual Screening, Generative Models
Novel Polymer SynthesisMaterials Science, ElectronicsQSPR Modeling, Bayesian Optimization
Agrochemical DevelopmentCrop ProtectionQSAR Modeling, Predictive Toxicology
Metal-Organic Frameworks (MOFs)Gas Storage, CatalysisHigh-Throughput Screening, Geometric Deep Learning

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxypyridine-3-thiol, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution on a pre-functionalized pyridine scaffold. For example, 2-chloropyridine derivatives can undergo methoxylation followed by thiolation. Reaction conditions (e.g., solvent polarity, temperature, and catalysts) significantly impact yield. In a related study, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine was synthesized using NaOMe in methanol under reflux, achieving 85% yield after 8 hours .
  • Optimization Tips :

  • Use anhydrous solvents to prevent hydrolysis.
  • Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate).
  • Purify via column chromatography (gradient elution) or recrystallization.

Q. What spectroscopic techniques are effective for characterizing 2-methoxypyridine-3-thiol, and how should data interpretation account for structural features?

  • Key Techniques :

  • NMR : 1^1H NMR distinguishes methoxy (δ3.84.0\delta \sim 3.8–4.0 ppm) and thiol protons (δ1.52.5\delta \sim 1.5–2.5 ppm, if free). Aromatic protons appear as a multiplet (δ6.58.5\delta \sim 6.5–8.5 ppm) .
  • FT-IR : Confirm S-H stretch (25502600\sim 2550–2600 cm1^{-1}) and C-O-C (1250\sim 1250 cm1^{-1}).
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
    • Data Interpretation : The electron-withdrawing thiol group deshields adjacent protons, while the methoxy group influences ring electron density.

Q. What safety protocols are essential when handling 2-methoxypyridine-3-thiol in laboratory settings?

  • PPE Requirements :

  • Gloves (nitrile or neoprene, EN 374-certified) to avoid skin contact .
  • Flame-retardant lab coats and safety goggles.
  • Fume hood use for volatile intermediates.
    • Emergency Measures :
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
  • Store in airtight containers away from oxidizers.

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and stability of 2-methoxypyridine-3-thiol in different environments?

  • Methodology :

  • DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to assess electron density distribution. The thiol group acts as a nucleophile, while the methoxy group stabilizes charge via resonance.
  • MD Simulations : Predict solubility in solvents (e.g., DMSO vs. water) by analyzing interaction energies.
    • Applications : Predict regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) by mapping Fukui indices .

Q. What strategies resolve contradictions in reported biological activities of 2-methoxypyridine-3-thiol derivatives?

  • Root Causes : Discrepancies may arise from:

  • Substituent Effects : Electron-donating groups (e.g., -OCH3_3) vs. electron-withdrawing groups (e.g., -NO2_2) alter binding affinity .
  • Assay Conditions : pH-dependent thiol oxidation impacts activity.
    • Resolution Strategies :
  • Standardize assay protocols (e.g., anaerobic conditions to prevent thiol oxidation).
  • Use isosteric replacements (e.g., -SCH3_3 for -SH) to compare activity trends.

Q. How does the methoxy-thiol substitution pattern influence the compound's coordination chemistry in metal complexes?

  • Experimental Design :

  • Synthesize Cu(II) or Pd(II) complexes and characterize via X-ray crystallography.
  • The thiol group typically binds as a monodentate ligand, while the methoxy group may participate in weak interactions (e.g., hydrogen bonding) .
    • Data Analysis :
  • Compare IR spectra (shift in S-H stretch upon metal binding).
  • Cyclic voltammetry reveals redox activity (e.g., CuII^{II}/CuI^I transitions).

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